molecular formula C13H16N2O5 B554521 N-Cbz-D-Glutamine CAS No. 13139-52-1

N-Cbz-D-Glutamine

Cat. No. B554521
CAS RN: 13139-52-1
M. Wt: 280,28 g/mole
InChI Key: JIMLDJNLXLMGLX-SNVBAGLBSA-N
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Scientific Research Applications

1. Monitoring and Modelling the Glutamine Metabolic Pathway

  • Summary of Application: The glutamine metabolic pathway has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival .
  • Methods of Application: This research explores the range of analytical approaches for monitoring metabolic pathways, as well as physicochemical modeling techniques, with a focus on glutamine metabolism .
  • Results or Outcomes: The ability to monitor and model the glutamine metabolic pathways are highlighted. Novel, label-free approaches have the potential to revolutionize metabolic biosensing, laying the foundation for a new paradigm in metabolomics research .

2. Glutamine Application in Maize Hybrid ZD958

  • Summary of Application: Glutamine (Gln) is an efficient nitrogen source in promoting aboveground nitrogen and biomass accumulation in ZD958 (an elite maize hybrid with great potential for further genetic improvement) seedlings when conditioning a smaller but adequate root system .
  • Methods of Application: Glutamine application (80% NH4NO3 + 20% Gln; mixed N) enhanced shoot growth of the maize hybrid ZD958 .
  • Results or Outcomes: N concentration in the shoot increased, which is associated with favorable increases in SPAD values, GS/GOGAT activities, and accumulation of glutamate, asparagine, total free amino acids and soluble proteins in the shoot under mixed N .

5. Glutamine Reliance in Cell Metabolism

  • Summary of Application: Glutamine is an important amino acid that supplies carbon and nitrogen to fuel biosynthesis. It plays a significant role in metabolic adaptation during tumor hypoxia, the emergence of drug resistance, and glutaminolysis-induced metabolic reprogramming .
  • Methods of Application: This research provides a new perspective on mitochondrial glutamine metabolism, offering mechanistic insights into metabolic strategies to target glutamine metabolism in cancer cells .
  • Results or Outcomes: The study introduces the various biosynthetic and bioenergetic roles of glutamine based on the compartmentalization of glutamine metabolism to explain why cells exhibit metabolic reliance on glutamine .

6. Glutamine Metabolism in Cancer and Immune Cells

  • Summary of Application: This research provides a comprehensive overview of the tug-of-war of glutamine metabolism between cancer and immune cells .
  • Methods of Application: The study explores potential applications of basic science discoveries in the clinical setting .
  • Results or Outcomes: The research unravels the complex interplay between cancer and immune cells in the context of glutamine metabolism .

properties

IUPAC Name

(2R)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMLDJNLXLMGLX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365257
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-D-Glutamine

CAS RN

13139-52-1
Record name N-Cbz-D-Glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glutamine (36.5 g, 0.25 mol) was stirred with 1M sodium bicarbonate (750 ml) and toluene (200 ml). Benzyl chloroformate (50 ml, 59.75 g, 0.35 mol, 1.4 equiv.) was added drop-wise over 20 min. and the resulting mixture was stirred under nitrogen at room temperature overnight. Ethyl acetate (400 ml) was added and phases were separated. The organic phase was extracted with water (50 ml) and discarded. The aqueous phase was acidified with 6N hydrochloric acid and extracted with ethyl acetate (2×600 ml). The combined extracts were washed with water (100 ml) and stripped. The residue was dried in a vacuum oven (50° C.) to produce (1) (64 g, 91.4%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Yield
91.4%

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